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3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

PPARγ agonism Thiazolidinedione SAR Regioisomer selectivity

Researchers building regioisomeric SAR panels often encounter supply inconsistency. Procurement of this specific 2-picolinoyl isomer (CAS 1787881-59-7), instead of its 3- or 4-analogs, is critical for valid PPARγ binding and selectivity data. - Guarantees the exact 2-pyridyl attachment geometry for controlled hydrogen-bonding studies. - Serves as a core scaffold for N-alkylation and amide coupling to generate focused TZD libraries. - Enables computational docking validation against PPARγ prior to wet-lab assays.

Molecular Formula C14H15N3O3S
Molecular Weight 305.35
CAS No. 1787881-59-7
Cat. No. B2859814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
CAS1787881-59-7
Molecular FormulaC14H15N3O3S
Molecular Weight305.35
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=CC=N3
InChIInChI=1S/C14H15N3O3S/c18-12-9-21-14(20)17(12)10-4-7-16(8-5-10)13(19)11-3-1-2-6-15-11/h1-3,6,10H,4-5,7-9H2
InChIKeyBRBQLFYODNSWEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Profile and Research Sourcing Overview


3-[1-(Pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (CAS 1787881-59-7) is a heterocyclic small molecule that integrates a thiazolidine-2,4-dione core with a picolinoylpiperidine moiety [1]. The thiazolidinedione (TZD) pharmacophore is well-established in medicinal chemistry, most notably as the scaffold for the PPARγ agonist class of insulin sensitizers (e.g., pioglitazone, rosiglitazone) [2]. This compound is commercially listed as a research chemical and synthetic building block, and vendor descriptions attribute to it PPARγ modulatory and antimicrobial potential; however, peer-reviewed, quantitative biological characterization of this specific molecule remains absent from the public domain as of the last assessment.

1
Regioisomer SAR panel assembly
Enables systematic profiling of pyridine nitrogen positional effects on TZD scaffold interactions.
2
Synthetic building block
Piperidine and 2-picolinoyl handles support focused library synthesis and further derivatization.
3
In-silico modeling candidate
Suitable for docking studies against PPARγ to generate testable binding hypotheses before wet-lab assays.

Regioisomer Substitution Risks in Procurement


The position of the nitrogen atom in the pyridine ring (2‑carbonyl vs. 3‑carbonyl vs. 4‑carbonyl) can profoundly alter hydrogen‑bonding geometry, electron distribution, and steric fit within biological binding pockets [1]. For TZD‑containing derivatives, even small changes in the linker or heterocycle attachment point have been shown to shift PPAR subtype selectivity, transactivation efficacy, and off‑target profiles [2]. Consequently, the 2‑picolinoyl isomer (CAS 1787881‑59‑7) cannot be assumed to behave identically to its 3‑nicotinoyl (CAS 1795481‑72‑9) or 4‑isonicotinoyl (CAS not located in available sources) counterparts in any receptor‑binding or cellular assay. Procurement decisions that treat these regioisomers as interchangeable risk invalidating structure‑activity relationship (SAR) conclusions and wasting resources on compounds with unverified biological specificity.

Geometry Pyridine nitrogen position (2‑carbonyl vs. 3‑/4‑carbonyl) may alter hydrogen‑bonding geometry and steric fit, potentially shifting binding profiles.
Selectivity Regioisomeric TZD derivatives can exhibit distinct PPAR subtype bias; the 2‑picolinoyl isomer’s profile may not match that of 3‑nicotinoyl or 4‑isonicotinoyl variants.
Data gap No public head‑to‑head data exist; interchanging regioisomers without verification risks invalid SAR conclusions and resource waste.

Quantitative Differentiation Evidence


Absence of Comparative Bioactivity Data

A thorough search of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and EPO databases (performed April 2026) yielded no quantitative head‑to‑head comparisons of 3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (2‑picolinoyl isomer) against its 3‑nicotinoyl (CAS 1795481‑72‑9) or 4‑isonicotinoyl regioisomers in any standard biochemical, cellular, or in‑vivo assay [1]. The compound is not indexed in ChEMBL or PubChem BioAssay, and the primary literature contains no IC50, EC50, Kd, or Ki measurements for this specific molecule. Vendor‑attributed PPARγ activation and antimicrobial claims are unsupported by publicly accessible dose‑response curves, control comparators, or statistical analyses. Until such data are generated and disclosed, any differentiation from close analogs remains theoretical and based solely on in‑silico predictions or class‑level inferences.

Bioactivity data gap
Data to verify
No quantitative head‑to‑head comparisons or IC50/EC50 values identified for this compound in public databases (PubMed, ChEMBL, PubChem).
Procurement requires verification; regioisomer differentiation remains theoretical.
Vendor‑attributed PPARγ or antimicrobial activity unsupported by dose‑response data.
PPARγ agonism Thiazolidinedione SAR Regioisomer selectivity

Theoretical Selectivity from TZD Scaffold Modifications

In a 2023 study, novel thiazolidine‑2,4‑dione derivatives (compounds 3h–3j) bearing substituted benzylidene groups demonstrated PPAR‑γ modulatory activity with in‑vivo hypoglycemic effects comparable to pioglitazone (153.93 ± 4.61 mg/dL blood glucose reduction vs. 108–117 mg/dL for the test compounds in a dexamethasone‑induced diabetic rat model) [1]. Although these compounds do not contain the picolinoylpiperidine substructure, they confirm that substituent identity and geometry around the TZD ring strongly influence potency and efficacy [1]. Literature on pyridine‑containing PPAR ligands further indicates that the nitrogen position can shift selectivity between PPARα, PPARγ, and PPARδ subtypes [2]. By extension, the 2‑picolinoyl isomer may exhibit distinct binding kinetics or subtype bias relative to the 3‑ and 4‑isomers, but this hypothesis remains untested in published work.

TZD scaffold sensitivity
Class-level
Target compound: not tested in available studies. Comparator pioglitazone: reported EC50 ~0.5–1 µM (PPARγ transactivation); test compounds 3h–3j achieved 108–117 mg/dL blood glucose reduction vs. pioglitazone 154 mg/dL in a diabetic rat model.
Supports regioisomer‑specific investigation; structural modifications around TZD strongly influence activity.
Class‑level inference from related analogs; direct data for 2‑picolinoyl isomer absent.
PPAR subtype selectivity Molecular docking Thiazolidinedione analogs

Research and Procurement Application Scenarios


Regioisomer Selectivity SAR Panel Assembly

The most immediate research application is the assembly of a regioisomeric panel (2‑picolinoyl, 3‑nicotinoyl, and 4‑isonicotinoyl variants) for systematic SAR profiling. Such studies could quantify the impact of pyridine nitrogen position on PPARγ binding affinity, subtype selectivity, and downstream gene transcription, directly addressing the data gap identified in Section 3 [1]. Procurement of CAS 1787881‑59‑7 alongside its isomers enables controlled, internally comparable datasets that neither single isomer can provide independently.

Diversified TZD Library Synthesis

The piperidine‑4‑yl attachment point and the 2‑picolinoyl group provide synthetic handles for further derivatization (e.g., N‑alkylation, amide coupling, or Suzuki reactions on the pyridine ring). This compound can serve as a core scaffold for generating focused libraries of TZD analogs aimed at improving selectivity over classical glitazones, as encouraged by recent work demonstrating that structural diversification around the TZD ring can maintain efficacy while reducing off‑target effects [2].

In-Silico Modeling and Pharmacophore Validation

Given the absence of experimental bioactivity data, computational docking and molecular dynamics simulations against PPARγ (PDB structures available) represent a low‑cost first step to generate testable hypotheses. The 2‑picolinoyl isomer’s predicted binding pose can be compared with those of the 3‑ and 4‑isomers to prioritize which regioisomer to advance into wet‑lab assays [1].

Application
Selection Property
Validation Focus
Regioisomer SAR panel assembly
Regioisomeric identity (2-picolinoyl)
Comparative binding/functional profiling vs. 3- and 4-isomers
Focused TZD library synthesis
Synthetic derivatization handles
Library diversity and purity validation
In-silico pharmacophore modeling
Docking compatibility with PPARγ
Predicted binding pose ranking vs. isomers
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